![molecular formula C11H9N5 B12921196 5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 116944-01-5](/img/structure/B12921196.png)
5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of 5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For example, the nucleophilic substitution of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with potassium cyanide results in the formation of 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile . Common reagents used in these reactions include sodium hydride, ethyl cyanoacetate, and tetrahydrofuran. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable scaffold for the development of new compounds with diverse biological activities. In biology and medicine, it has shown promise as a neuroprotective and anti-neuroinflammatory agent . Additionally, it has been evaluated for its antitumor activities against various human cancer cell lines . The compound’s unique structure allows it to interact with multiple molecular targets, making it a versatile tool for drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), a key enzyme involved in the regulation of lysine methylation . This inhibition can lead to the suppression of cancer cell proliferation and migration. Additionally, the compound has been found to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features and have been studied for their potential as CDK2 inhibitors and antitumor agents. this compound stands out due to its unique combination of biological activities and its ability to interact with multiple molecular targets. This makes it a valuable compound for further research and development.
Properties
CAS No. |
116944-01-5 |
|---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-methyl-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C11H9N5/c1-8-12-7-10-11(13-8)16(15-14-10)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
KVVLESHPSUJMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)N(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)

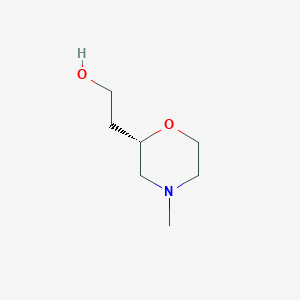
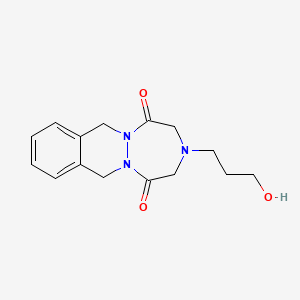
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)
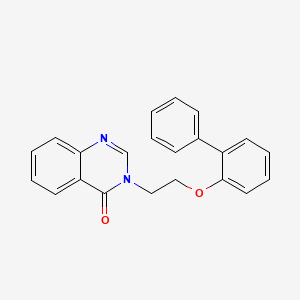

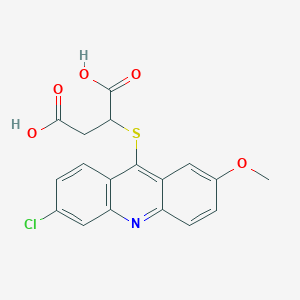

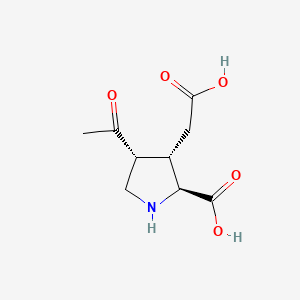
![1-Pentanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12921192.png)


